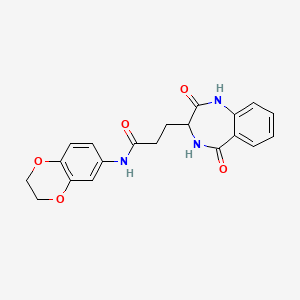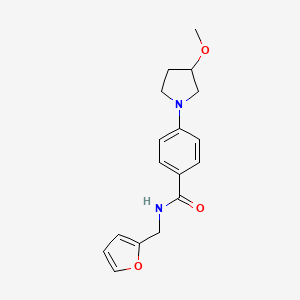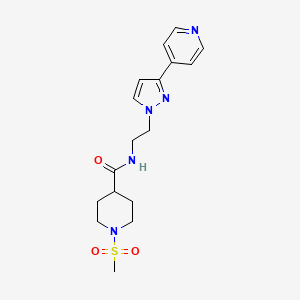![molecular formula C27H24N4O4S B2508624 2-(2-(4-(喹啉-8-基磺酰基)哌嗪-1-基)乙基)-1H-苯并[de]异喹啉-1,3(2H)-二酮 CAS No. 324044-82-8](/img/structure/B2508624.png)
2-(2-(4-(喹啉-8-基磺酰基)哌嗪-1-基)乙基)-1H-苯并[de]异喹啉-1,3(2H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound features a quinoline moiety, a piperazine ring, and a benzo[de]isoquinoline-1,3(2H)-dione structure, making it a subject of interest for researchers exploring new chemical entities.
科学研究应用
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound's interaction with biological targets can be studied to understand its potential as a therapeutic agent.
Medicine: : It may have applications in drug discovery, particularly as a lead compound for the development of new drugs targeting specific diseases.
Industry: : Its unique chemical structure makes it suitable for use in materials science, such as the development of new polymers or coatings.
作用机制
Target of Action
It is known that quinoline and piperazine derivatives have a wide range of biological activities such as antiviral , antipsychotic , antimicrobial , anti-HIV-1 , and MC4 receptor agonistic activity . Therefore, it is plausible that this compound may interact with similar targets.
Mode of Action
Quinoline-based compounds are known to interact with various proteins and enzymes, altering their function and leading to changes in cellular processes . Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
These could potentially include pathways related to neurotransmission, immune response, and cell proliferation .
Pharmacokinetics
A study on structurally similar 3-(piperazin-1-yl)-1,2-benzothiazole derivatives evaluated their “drugability” according to lipinski’s rule of five (ro5), which assesses the absorption, distribution, metabolism, and excretion (adme) properties of compounds . Most of the compounds complied with RO5, suggesting good bioavailability .
Result of Action
Quinoline-based compounds are known for their anticancer activity , and piperazine derivatives have been associated with antipsychotic effects . Therefore, it is plausible that this compound may have similar effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoline and piperazine derivatives. One common approach is to first synthesize quinolin-8-ylsulfonyl chloride, which is then reacted with piperazine to form the corresponding sulfonamide. Subsequent alkylation with an appropriate ethyl halide introduces the ethyl group, followed by cyclization to form the benzo[de]isoquinoline-1,3(2H)-dione core.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure consistent quality and yield. Additionally, green chemistry principles such as solvent recycling, energy-efficient reactions, and the use of environmentally benign reagents would be employed to minimize environmental impact.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinoline and benzo[de]isoquinoline-1,3(2H)-dione moieties can be oxidized to form corresponding quinone derivatives.
Reduction: : Reduction reactions can be performed on the quinoline and dione groups to yield reduced forms.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles like alkyl halides and amines can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Quinone derivatives, which can be further functionalized.
Reduction: : Reduced quinoline and dione derivatives.
Substitution: : Substituted piperazine derivatives with various functional groups.
相似化合物的比较
This compound is unique due to its specific combination of quinoline, piperazine, and benzo[de]isoquinoline-1,3(2H)-dione structures Similar compounds might include other quinoline derivatives, piperazine-based drugs, or benzo[de]isoquinoline derivatives
List of Similar Compounds
Quinoline derivatives
Piperazine-based drugs
Benzo[de]isoquinoline derivatives
属性
IUPAC Name |
2-[2-(4-quinolin-8-ylsulfonylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c32-26-21-9-1-5-19-6-2-10-22(24(19)21)27(33)31(26)18-15-29-13-16-30(17-14-29)36(34,35)23-11-3-7-20-8-4-12-28-25(20)23/h1-12H,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAGVXMOKXSIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=CC6=C5N=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide](/img/structure/B2508541.png)

![1-(2,5-dimethylfuran-3-carbonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine](/img/structure/B2508545.png)
![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2508546.png)

![8-(2,3-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508548.png)

![ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/new.no-structure.jpg)
![(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B2508555.png)
![4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2508559.png)

![2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole](/img/structure/B2508562.png)
![Ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2508563.png)
![3,4-DIMETHYL-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE](/img/structure/B2508564.png)
